(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo[3,2-b][1,2,4]triazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinated solvents, strong bases, and transition metal catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the furan moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared to other thiazolo[3,2-b][1,2,4]triazole derivatives, which share a similar core structure but differ in their substituents.
Fluorine compounds: These compounds often exhibit unique reactivity and properties due to the presence of fluorine atoms.
Bromomethyl methyl ether: Another compound with distinct reactivity, used in various synthetic applications.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H16ClN3O4S |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H16ClN3O4S/c1-29-18-8-6-14(11-19(18)30-2)21-25-23-27(26-21)22(28)20(32-23)12-16-7-9-17(31-16)13-4-3-5-15(24)10-13/h3-12H,1-2H3/b20-12- |
InChI Key |
NFWLVAORNFNOLN-NDENLUEZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/SC3=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)SC3=N2)OC |
Origin of Product |
United States |
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